4-{4-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine
Description
The compound 4-{4-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine (CAS: 2640842-75-5, molecular formula: C₂₀H₂₆N₈O) features a pyrimidine core substituted with a methyl group, a morpholine ring at position 2, and a piperazine moiety linked to a pyrazine ring at position 5. Its molecular weight is 394.47 g/mol, and it is commercially available for research purposes .
Properties
IUPAC Name |
4-[4-methyl-6-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidin-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O/c1-14-12-15(21-17(20-14)24-8-10-25-11-9-24)22-4-6-23(7-5-22)16-13-18-2-3-19-16/h2-3,12-13H,4-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQFOPSVUBVTJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to targettyrosine kinases , which play a crucial role in the modulation of growth factor signaling, thus regulating many aspects of cellular function and behavior, including cell survival, proliferation, and differentiation.
Mode of Action
For instance, Imatinib, a compound with a similar structure, binds to an inactive Abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions. This binding inhibits the activity of the tyrosine kinase, thereby disrupting the signaling pathways it regulates.
Biochemical Pathways
Given the potential target of tyrosine kinases, it can be inferred that the compound may affect pathways regulated by these enzymes, such as the pi3k/akt signaling pathway, which is involved in cellular processes like cell growth, proliferation, differentiation, motility, survival and intracellular trafficking.
Pharmacokinetics
Similar compounds have been noted for their oral bioavailability, suggesting that this compound might also be orally bioavailable.
Biological Activity
The compound 4-{4-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine is a complex organic molecule with significant potential in medicinal chemistry. Its intricate structure, which combines a morpholine ring, a pyrimidine core, and a piperazine group linked to a pyrazinyl substituent, suggests diverse biological activities, particularly in oncology and infectious diseases.
- Molecular Formula : C20H26N8O
- Molecular Weight : 394.5 g/mol
- Structural Features : The compound features multiple pharmacologically relevant moieties that contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-tubercular and anticancer agent.
Key Findings:
-
Anticancer Activity :
- In studies involving cell lines, the compound demonstrated significant inhibition of cell proliferation, suggesting its potential as an anticancer agent.
- Docking studies revealed promising binding affinities to targets such as matrix metalloproteinases (MMPs), which are crucial in cancer progression and metastasis .
- Anti-Tubercular Activity :
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Binding to MMPs may inhibit their activity, thereby reducing tumor growth and metastasis.
- Disruption of Cellular Processes : The compound may interfere with critical signaling pathways involved in cell proliferation and survival.
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals the unique position of this compound within its class:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Imatinib | Pyrimidine derivative with piperazine | Tyrosine kinase inhibitor used in cancer therapy |
| Pyrazinamide | Pyrazine core with amide functionality | First-line anti-tubercular agent |
| N-(4-Methylphenyl)-N'-(pyridinyl)urea | Urea linkage with pyridine | Anticancer activity targeting specific kinases |
This table illustrates the diverse mechanisms through which these compounds operate, emphasizing the multifaceted nature of this compound.
Case Studies
Recent studies have documented the efficacy of this compound in various experimental models:
- In Vitro Studies :
- In Vivo Models :
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s key structural elements include:
- Pyrimidine core : Common in pharmaceuticals due to its ability to mimic purine/pyrimidine bases.
- Morpholine substituent : Enhances solubility and bioavailability via hydrogen bonding.
Table 1: Structural Comparison with Analogous Compounds
Key Research Findings
- Antimalarial Activity : Compound 77’s pyridine and methylpiperazine substituents contribute to its efficacy against Plasmodium species, suggesting that electron-deficient aromatic systems enhance antiparasitic activity .
- Structural Stability : Piperazine-pyrazine linkages (target compound) may offer greater conformational flexibility than rigid piperidine systems (), enabling adaptation to diverse binding sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
